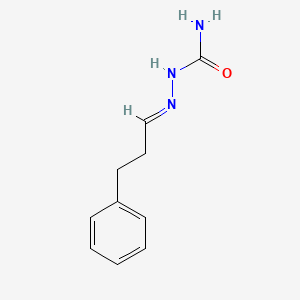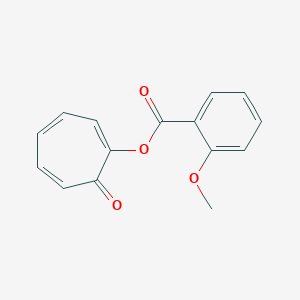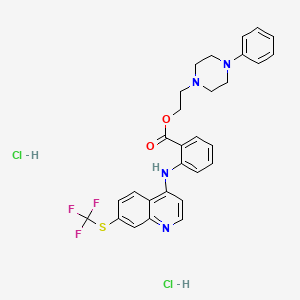
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride is a complex organic compound with the molecular formula C29H29Cl2F3N4O2S and a molecular weight of 625.5324 . This compound is known for its unique chemical structure, which includes a piperazine ring, a phenyl group, and a quinoline moiety with a trifluoromethylthio substituent.
准备方法
The synthesis of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves multiple steps. The general synthetic route includes the following steps:
Formation of Piperazineethanol: This step involves the reaction of piperazine with ethanol under controlled conditions to form piperazineethanol.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction using a suitable phenylating agent.
Formation of the Quinoline Moiety: The quinoline moiety is synthesized separately and then attached to the piperazineethanol derivative through a condensation reaction.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent under specific reaction conditions.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with anthranilic acid and then converting it to its dihydrochloride salt form.
化学反应分析
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Condensation: Condensation reactions can occur, especially involving the quinoline moiety, leading to the formation of larger, more complex molecules.
科学研究应用
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
作用机制
The mechanism of action of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
相似化合物的比较
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride can be compared with other similar compounds, such as:
Piperazineethanol, 4-phenyl-, N-(7-trifluoromethoxy-4-quinolyl)anthranilate, dihydrochloride: This compound has a similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
Piperazineethanol, 4-(3-(trifluoromethylthio)phenyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride: This compound has a different substitution pattern on the phenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
属性
CAS 编号 |
55300-23-7 |
|---|---|
分子式 |
C29H29Cl2F3N4O2S |
分子量 |
625.5 g/mol |
IUPAC 名称 |
2-(4-phenylpiperazin-1-yl)ethyl 2-[[7-(trifluoromethylsulfanyl)quinolin-4-yl]amino]benzoate;dihydrochloride |
InChI |
InChI=1S/C29H27F3N4O2S.2ClH/c30-29(31,32)39-22-10-11-23-26(12-13-33-27(23)20-22)34-25-9-5-4-8-24(25)28(37)38-19-18-35-14-16-36(17-15-35)21-6-2-1-3-7-21;;/h1-13,20H,14-19H2,(H,33,34);2*1H |
InChI 键 |
GWPWZOBQUUMSNG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)SC(F)(F)F)C5=CC=CC=C5.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)
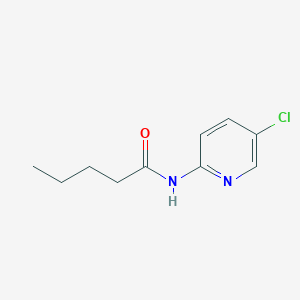
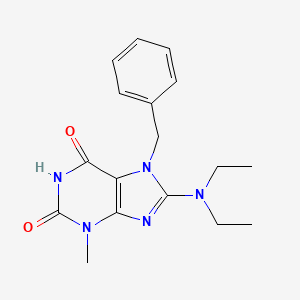
![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
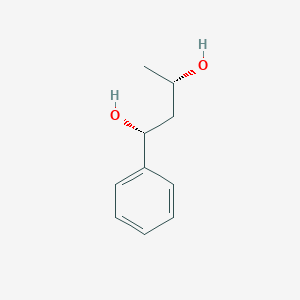
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

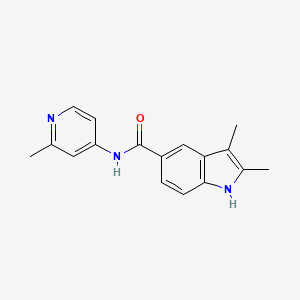
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
